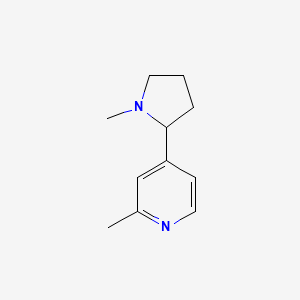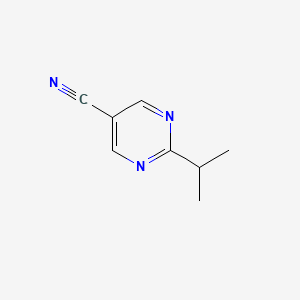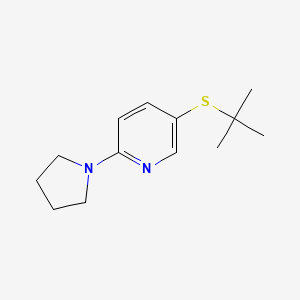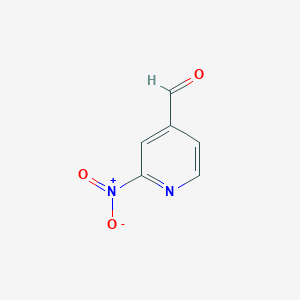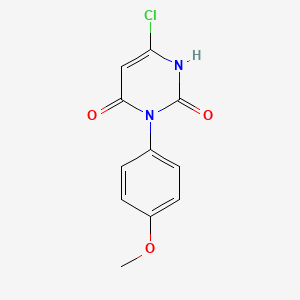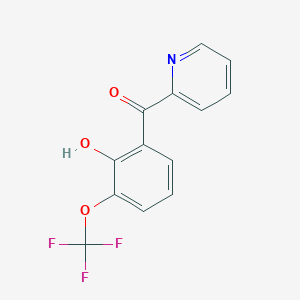
4-(Trifluoromethoxy)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)-1H-imidazole is a chemical compound that features a trifluoromethoxy group attached to an imidazole ring. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which make it a valuable substituent in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable imidazole derivative is reacted with a trifluoromethoxylating reagent under controlled conditions . For example, the reaction of imidazole with trifluoromethyl iodide in the presence of a base like potassium carbonate can yield 4-(Trifluoromethoxy)-1H-imidazole .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
4-(Trifluoromethoxy)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenyl isocyanate
- 4-(Trifluoromethoxy)phenyl urea
- 4-(Trifluoromethoxy)aniline
Uniqueness
4-(Trifluoromethoxy)-1H-imidazole is unique due to the presence of both the trifluoromethoxy group and the imidazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C4H3F3N2O |
|---|---|
Molecular Weight |
152.07 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1H-imidazole |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)10-3-1-8-2-9-3/h1-2H,(H,8,9) |
InChI Key |
QXPXVIVPYRMQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



